Cas no 2193058-75-0 (dimethyl (3-methyl-3H-diazirin-3-yl)methylphosphonate)
dimethyl (3-methyl-3H-diazirin-3-yl)methylphosphonate Chemical and Physical Properties
Names and Identifiers
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- dimethyl (3-methyl-3H-diazirin-3-yl)methylphosphonate
- 2193058-75-0
- dimethyl [(3-methyl-3H-diazirin-3-yl)methyl]phosphonate
- EN300-1693322
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- Inchi: 1S/C5H11N2O3P/c1-5(6-7-5)4-11(8,9-2)10-3/h4H2,1-3H3
- InChI Key: ILPADLDRGRJOIE-UHFFFAOYSA-N
- SMILES: P(CC1(C)N=N1)(=O)(OC)OC
Computed Properties
- Exact Mass: 178.05072921g/mol
- Monoisotopic Mass: 178.05072921g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 60.2Ų
dimethyl (3-methyl-3H-diazirin-3-yl)methylphosphonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1693322-0.05g |
dimethyl [(3-methyl-3H-diazirin-3-yl)methyl]phosphonate |
2193058-75-0 | 0.05g |
$1272.0 | 2023-09-20 | ||
| Enamine | EN300-1693322-0.1g |
dimethyl [(3-methyl-3H-diazirin-3-yl)methyl]phosphonate |
2193058-75-0 | 0.1g |
$1332.0 | 2023-09-20 | ||
| Enamine | EN300-1693322-0.25g |
dimethyl [(3-methyl-3H-diazirin-3-yl)methyl]phosphonate |
2193058-75-0 | 0.25g |
$1393.0 | 2023-09-20 | ||
| Enamine | EN300-1693322-0.5g |
dimethyl [(3-methyl-3H-diazirin-3-yl)methyl]phosphonate |
2193058-75-0 | 0.5g |
$1453.0 | 2023-09-20 | ||
| Enamine | EN300-1693322-1.0g |
dimethyl [(3-methyl-3H-diazirin-3-yl)methyl]phosphonate |
2193058-75-0 | 1g |
$1515.0 | 2023-06-04 | ||
| Enamine | EN300-1693322-2.5g |
dimethyl [(3-methyl-3H-diazirin-3-yl)methyl]phosphonate |
2193058-75-0 | 2.5g |
$2969.0 | 2023-09-20 | ||
| Enamine | EN300-1693322-5.0g |
dimethyl [(3-methyl-3H-diazirin-3-yl)methyl]phosphonate |
2193058-75-0 | 5g |
$4391.0 | 2023-06-04 | ||
| Enamine | EN300-1693322-10.0g |
dimethyl [(3-methyl-3H-diazirin-3-yl)methyl]phosphonate |
2193058-75-0 | 10g |
$6512.0 | 2023-06-04 | ||
| Enamine | EN300-1693322-1g |
dimethyl [(3-methyl-3H-diazirin-3-yl)methyl]phosphonate |
2193058-75-0 | 1g |
$1515.0 | 2023-09-20 | ||
| Enamine | EN300-1693322-5g |
dimethyl [(3-methyl-3H-diazirin-3-yl)methyl]phosphonate |
2193058-75-0 | 5g |
$4391.0 | 2023-09-20 |
dimethyl (3-methyl-3H-diazirin-3-yl)methylphosphonate Related Literature
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on dimethyl (3-methyl-3H-diazirin-3-yl)methylphosphonate
Dimethyl (3-methyl-3H-diazirin-3-yl)methylphosphonate: A Comprehensive Overview
The compound dimethyl (3-methyl-3H-diazirin-3-yl)methylphosphonate (CAS No. 2193058-75-0) is a highly specialized organic compound with significant applications in various scientific and industrial domains. This compound belongs to the class of organophosphorus compounds, which are widely recognized for their versatility and reactivity. The structure of dimethyl (3-methyl-3H-diazirin-3-yl)methylphosphonate is characterized by a phosphonate group attached to a diazirine ring, which imparts unique chemical properties to the molecule.
Recent advancements in synthetic chemistry have enabled the precise synthesis of dimethyl (3-methyl-3H-diazirin-3-yl)methylphosphonate, allowing researchers to explore its potential in diverse fields. One of the most notable applications of this compound is in the development of advanced materials, where its unique reactivity and stability make it an ideal candidate for use in polymer chemistry. The diazirine ring, a three-membered ring containing two nitrogen atoms, contributes significantly to the compound's reactivity, making it a valuable intermediate in organic synthesis.
Furthermore, dimethyl (3-methyl-3H-diazirin-3-yl)methylphosphonate has been extensively studied for its role in medicinal chemistry. Researchers have explored its potential as a precursor for bioactive molecules, particularly in the design of novel pharmaceutical agents. The phosphonate group is known for its ability to mimic phosphate esters, which are critical components in many biological processes. This property has led to investigations into its use as an enzyme inhibitor or as a component in drug delivery systems.
In terms of environmental impact, dimethyl (3-methyl-3H-diazirin-3-yl)methylphosphonate has been subjected to rigorous testing to assess its biodegradability and toxicity. Recent studies indicate that under controlled conditions, the compound exhibits moderate biodegradation rates, suggesting that it could be safely integrated into eco-friendly chemical processes. However, further research is required to fully understand its long-term environmental effects and potential risks.
The synthesis of dimethyl (3-methyl-3H-diazirin-3-yl)methylphosphonate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One of the key challenges in its production is achieving high yields while maintaining the integrity of the diazirine ring. Researchers have employed various strategies, including the use of protecting groups and optimized reaction conditions, to overcome these challenges.
Another area of active research surrounding dimethyl (3-methyl-3H-diazirin-3-yl)methylphosphonate is its application in materials science. The compound has been investigated as a potential precursor for the synthesis of novel polymers and coatings with enhanced mechanical and thermal properties. Its ability to undergo controlled polymerization reactions makes it a promising candidate for use in advanced materials development.
Additionally, dimethyl (3-methyl-3H-diazirin-3-yl)methylphosphonate has shown potential in agricultural applications, particularly as a component in pesticides and herbicides. Its unique chemical structure allows for selective targeting of specific pests and weeds without causing significant harm to non-target organisms. This property aligns with current trends toward sustainable agriculture and reduced environmental impact.
In conclusion, dimethyl (3-methyl-3H-diazirin-3-yl)methylphosphonate is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific and technological innovation.
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